5alpha-Estrane-3alpha,17beta-diol

Description

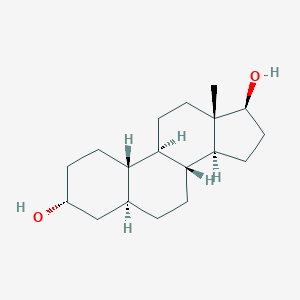

5α-Androstane-3α,17β-diol (3α-diol) is a reduced metabolite of 5α-dihydrotestosterone (DHT), a potent androgen derived from testosterone . It is synthesized via the enzymatic action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) in steroidogenic tissues such as the testes, prostate, and adrenal glands . Unlike DHT, 3α-diol exhibits weak affinity for the androgen receptor (AR) but can be oxidized back to DHT by oxidative 3α-HSDs (e.g., RL-HSD, RODH4), thereby indirectly modulating AR signaling . It also interacts with estrogen receptor beta (ERβ) and γ-aminobutyric acid (GABA) receptors, implicating roles in neuroendocrine regulation and stress response .

Properties

CAS No. |

10002-95-6 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17-,18-/m0/s1 |

InChI Key |

QNKATSBSLLYTMH-ZOBJDFHLSA-N |

SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Synonyms |

19-Nor-5α-androstane-3α,17β-diol |

Origin of Product |

United States |

Scientific Research Applications

Endocrine Regulation and Hormonal Pathways

5alpha-Estrane-3alpha,17beta-diol is primarily recognized for its role in the endocrine system, particularly regarding androgen and estrogen receptor interactions. Research indicates that this compound can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is crucial for stress response.

- HPA Axis Modulation : Lund et al. demonstrated that peripheral administration of 3alpha-diol can significantly reduce stress-induced secretion of cortisol (CORT) and adrenocorticotropic hormone (ACTH) in castrated male mice. This effect was comparable to that of DHT and was blocked by the estrogen receptor antagonist tamoxifen, suggesting that 3alpha-diol exerts its effects through estrogen receptor beta (ERβ) rather than androgen receptors .

- Mechanistic Insights : The ability of 3alpha-diol to regulate HPA axis reactivity implies a complex interaction between androgenic and estrogenic pathways. In studies involving stereotaxic application of 3alpha-diol to specific brain regions, it was found to mimic DHT's actions on HPA reactivity, indicating a potential therapeutic role in managing stress-related disorders .

Prostate Health and Cell Proliferation

This compound has been implicated in prostate health due to its unique interactions with androgen receptors and its ability to stimulate prostate cell proliferation.

- Prostate Cell Proliferation : Research indicates that 3alpha-diol can stimulate the proliferation of prostate cells through mechanisms similar to epidermal growth factor (EGF). A study found that treatment with 3alpha-diol activated pathways involved in cell growth and transcription regulation . This suggests potential implications for understanding benign prostatic hyperplasia (BPH) and prostate cancer therapies.

- Receptor Interactions : Unlike DHT, which binds to androgen receptors (AR), 3alpha-diol primarily interacts with ERβ. This unique binding profile highlights its potential as a modulator of prostate growth independent of classical androgenic pathways .

Therapeutic Potential in Hormone Replacement Therapy

The use of this compound in hormone replacement therapy (HRT) has been explored due to its non-toxic nature and rapid metabolism into active forms.

- Hormone Replacement : Patents have been filed describing methods for administering precursors like 5alpha-androstanediol as a means to increase androgen levels without undesirable estrogenic effects. These compounds are particularly beneficial for men experiencing low testosterone levels due to aging or other conditions .

- Administration Routes : Various administration routes have been proposed for optimal efficacy, including oral, transdermal, sublingual, or intranasal methods. The flexibility in administration could enhance patient compliance and therapeutic outcomes .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5α-Androstane-3β,17β-diol (3β-diol)

- Structure : Differs from 3α-diol in the stereochemistry of the hydroxyl group at C3 (β-configuration instead of α) .

- Biological Role : Regulates ERβ expression in the prostate and inhibits the hypothalamic-pituitary-adrenal (HPA) axis, reducing stress responses .

- Key Finding: 3β-diol concentrations in the prostate exceed estradiol levels, suggesting it is a major endogenous ERβ ligand .

5β-Androstane-3α,17β-diol

- Structure : 5β-reduced backbone (vs. 5α in 3α-diol) with a 3α-hydroxyl group .

- Metabolic Pathway : Derived from 5β-reductase activity, prevalent in liver metabolism .

- Biological Role : A urinary biomarker for Δ5-steroid abuse (e.g., dehydroepiandrosterone) due to prolonged elevation post-administration .

- Key Finding: Elevated 5β-androstane-3α,17β-diol levels correlate with reduced androsterone/etiocholanolone ratios in urine, indicative of steroid misuse .

5-Androstene-3β,17β-diol

- Structure : Contains a double bond at C5-C6 (Δ5 configuration) and a 3β-hydroxyl group .

- Receptor Affinity : Binds ERα and ERβ with moderate affinity, weaker than estradiol but stronger than phytoestrogens like genistein .

- Biological Role : Modulates estrogenic signaling in tissues expressing ERβ, such as the prostate and brain .

- Key Finding : Competes with 17β-estradiol for ER binding, suggesting a role in fine-tuning estrogenic activity .

4-Androstene-3β,17β-diol disulfate

- Structure : Sulfated derivative of 4-androstene-3β,17β-diol .

- Biological Role : Associated with bone mineral density (BMD) and alcohol consumption .

Functional and Metabolic Differences

Table 1: Structural and Functional Comparison

| Compound | Backbone | C3-OH Configuration | Key Receptor Targets | Primary Biological Role |

|---|---|---|---|---|

| 5α-Androstane-3α,17β-diol | 5α-androstane | α | AR (indirect), ERβ | Prostate growth, GABA modulation |

| 5α-Androstane-3β,17β-diol | 5α-androstane | β | ERβ | ERβ regulation, HPA axis inhibition |

| 5β-Androstane-3α,17β-diol | 5β-androstane | α | None | Biomarker for Δ5-steroid abuse |

| 5-Androstene-3β,17β-diol | Δ5-androstene | β | ERα/ERβ | Estrogenic signaling modulation |

| 4-Androstene-3β,17β-diol DS | Δ4-androstene | β (sulfated) | Adrenal receptors | BMD regulation, alcohol metabolism marker |

Table 2: Metabolic Pathways and Tissue Distribution

Research Implications and Therapeutic Potential

- 3α-diol : Its reversible conversion to DHT highlights RL-HSD as a therapeutic target for prostate cancer . Synthetic derivatives (e.g., 16α-chloropropyl analogs) show antiandrogenic activity, rivaling hydroxyflutamide in preclinical models .

- 3β-diol : ERβ-selective agonists based on 3β-diol’s structure may treat prostate hyperplasia without AR-mediated side effects .

- Sulfated Derivatives: Gender-specific differences in sulfated steroids (e.g., 5α-androstane-3β,17β-diol disulfate) suggest utility in metabolomic diagnostics for endocrine disorders .

Limitations and Controversies

Preparation Methods

Reduction of 5α-Androstane-3,17-Dione

The most widely documented method involves the reduction of 5α-androstane-3,17-dione, a precursor readily derived from testosterone or cholesterol. This two-step reduction targets the ketone groups at positions C3 and C17:

Reagents and Conditions :

-

Step 1 (C3 Reduction) : Sodium borohydride (NaBH₄) in methanol at 0–25°C selectively reduces the C3 ketone to a hydroxyl group, yielding 5α-androstane-3β-ol-17-one.

-

Step 2 (C17 Reduction) : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions reduces the C17 ketone to a hydroxyl group, producing 5α-estrane-3β,17β-diol.

Stereochemical Control :

The 3α-hydroxyl configuration is achieved via acid-catalyzed epimerization. Treating the 3β,17β-diol intermediate with hydrochloric acid (HCl) in ethanol induces stereochemical inversion at C3, yielding the target 3α,17β-diol.

Yield Optimization :

Epoxide Aminolysis and Functionalization

A less conventional route involves the aminolysis of steroidal epoxides, as demonstrated in the synthesis of structurally related compounds (Figure 1).

Procedure :

-

Epoxidation : 5α-Androstane-2,3α-epoxide is synthesized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Aminolysis : The epoxide is treated with primary or secondary amines (e.g., piperazine derivatives) in refluxing toluene, opening the epoxide ring to introduce a 2β-amino group.

-

Hydroxylation : Subsequent oxidation with pyridinium chlorochromate (PCC) converts the 3α-alcohol to a ketone, followed by selective reduction to yield the 3α,17β-diol.

Challenges :

-

Steric hindrance at C2 and C3 complicates amine selectivity, requiring bulky amines (e.g., diphenylpropylamine) to improve regioselectivity.

-

Post-aminolysis purification via column chromatography is critical to isolate the desired diastereomer.

Biological and Enzymatic Synthesis

In Vivo Biosynthesis in Mammalian Tissues

5α-Estrane-3α,17β-diol is a natural metabolite in steroidogenic tissues. Studies in tammar wallabies (Macropus eugenii) revealed two distinct pathways (Figure 2):

Pathway 1 (Testosterone-Dependent) :

-

Progesterone → Testosterone : Catalyzed by 17α-hydroxylase and 17,20-lyase.

-

Testosterone → Dihydrotestosterone (DHT) : Via 5α-reductase.

-

DHT → 3α,17β-Diol : Through 3α-hydroxysteroid dehydrogenase (3α-HSD).

Pathway 2 (Testosterone-Independent) :

-

Progesterone → 5α-Pregnane-3α,17α-Diol-20-One : Via 5α-reductase and 3α-HSD.

-

Side-Chain Cleavage : Androsterone is formed, which is further reduced by 17β-HSD to yield 3α,17β-diol.

Key Findings :

In Vitro Enzymatic Conversion

Industrial-scale production leverages recombinant 3α-HSD and 17β-HSD enzymes immobilized on solid supports:

Process Parameters :

-

Substrate : 5α-Androstanedione (1 mM in phosphate buffer, pH 7.4).

-

Enzymes :

Advantages :

-

Eliminates harsh reagents (e.g., LiAlH₄), reducing environmental impact.

Industrial Production and Scalability

Large-Scale Chemical Synthesis

Pharmaceutical manufacturers optimize the chemical route for cost and efficiency:

Process Steps :

-

Batch Reduction : 5α-Androstane-3,17-dione (10 kg batches) is reduced with NaBH₄ in methanol reactors (500 L capacity).

-

Epimerization : The 3β,17β-diol intermediate is treated with HCl-gas in ethanol at 60°C for 6 hours.

-

Crystallization : The crude product is recrystallized from ethyl acetate/hexane (3:1) to ≥99% purity.

Economic Considerations :

Hybrid Chemo-Enzymatic Approaches

Recent advances combine chemical and enzymatic steps to enhance efficiency:

Example Workflow :

-

Chemical Reduction of C17 : LiAlH₄ reduces 5α-androstane-3,17-dione to 17β-ol-3-one.

-

Enzymatic Reduction of C3 : 3α-HSD converts the 3-ketone to 3α-OH with NADPH recycling.

Benefits :

Analytical Validation and Quality Control

Q & A

Basic Question: What are the primary metabolic pathways of 5α-Estrane-3α,17β-diol in mammalian systems, and what methodologies are optimal for tracking its conversion?

Answer:

5α-Estrane-3α,17β-diol (3α-diol) undergoes metabolic conversion to active androgens like dihydrotestosterone (DHT) via 3α-hydroxysteroid oxidoreductase (3α-HSOR) in tissues such as the prostate. Key methodologies include:

- In vivo tracer studies : Radiolabeled 3α-diol can be injected intravenously, with tissue-specific metabolism analyzed via thin-layer chromatography (TLC) to identify metabolites like DHT .

- Liquid chromatography-mass spectrometry (LC-MS) : Validated for quantifying 3α-diol and its derivatives in biological matrices (e.g., serum, brain tissue) with high sensitivity .

- Agargel electrophoresis and sucrose density gradient ultracentrifugation : Used to study binding kinetics in cytosolic fractions .

Basic Question: How does 5α-Estrane-3α,17β-diol interact with estrogen receptors compared to other estrogenic compounds?

Answer:

While 3α-diol binds weakly to classical estrogen receptors (ERα), its metabolite 5α-androstane-3β,17β-diol (3β-Adiol) exhibits high affinity for ERβ. Key methodologies to assess binding include:

- Saturation ligand-binding assays : Measure dissociation constants (Kd) using in vitro synthesized receptors (e.g., ERβ Kd = 0.6 nM for 17β-estradiol vs. negligible binding for 3α-diol) .

- Reporter gene assays : Cotransfection of ERβ with estrogen-responsive luciferase constructs in CHO cells reveals transcriptional activation by 3β-Adiol but not 3α-diol .

- Competitive ligand displacement : 3α-diol shows minimal competition against 17β-estradiol in ERβ binding, unlike 3β-Adiol, which mimics estrogenic effects .

Advanced Question: What experimental approaches resolve contradictions in receptor binding affinity data between 5α-Estrane-3α,17β-diol and related steroids?

Answer:

Discrepancies in binding data (e.g., 3α-diol vs. 3β-Adiol) arise from stereospecificity and tissue-specific metabolism. Resolve these using:

- Structural-activity relationship (SAR) modeling : Compare hydroxyl group orientation (3α vs. 3β) to predict ERβ binding .

- In vivo vs. in vitro binding assays : While 3α-diol shows no direct cytosolic binding in vitro, in vivo studies reveal indirect effects via conversion to DHT .

- Knockout models : ERβ-null mice or CRISPR-edited cell lines can isolate receptor-specific pathways .

Advanced Question: How does 5α-Estrane-3α,17β-diol influence cell migration in cancer models via non-classical pathways?

Answer:

3β-Adiol, a metabolite of 3α-diol, inhibits prostate cancer cell migration through ERβ-mediated upregulation of E-cadherin. Methodological insights:

- Migration assays : Boyden chamber or wound-healing assays show 3β-Adiol reduces invasiveness in PC3 cells, reversible with ERβ antagonists .

- siRNA knockdown : Silencing E-cadherin abolishes 3β-Adiol’s anti-migratory effects, confirming pathway specificity .

- Transcriptomic profiling : RNA-seq identifies ERβ-dependent genes (e.g., CDH1) upregulated by 3β-Adiol but not estradiol, highlighting unique signaling .

Advanced Question: What is the role of 5α-Estrane-3α,17β-diol in modulating endocrine-disrupting effects during severe energy deficit?

Answer:

Under caloric restriction, 3α-diol disulfate levels correlate with testosterone-mediated metabolic adaptations. Key approaches:

- Metabolomic profiling : LC-MS quantifies 3α-diol derivatives in serum during energy deficit, linking them to amino acid and lipid metabolism .

- Mendelian randomization (MR) : Genetic instruments (e.g., IVW method) assess causal relationships between 3α-diol and outcomes like breast density or cancer risk .

- Interventional studies : Testosterone administration in energy-deficient models reveals reversible metabolic signatures upon normocaloric recovery .

Advanced Question: How do sulfated derivatives of 5α-Estrane-3α,17β-diol associate with hormone-sensitive cancers in epidemiological studies?

Answer:

Sulfated 3α-diol derivatives (e.g., disulfate forms) inversely correlate with volumetric breast density (VPD) in premenopausal women. Methodological insights:

- Tertile analysis : Stratify cohorts by metabolite levels; e.g., VPD decreases from 9.0% (T1) to 7.5% (T3) for 3α-diol disulfate .

- False discovery rate (FDR) correction : Adjust for multiple comparisons to validate associations (e.g., FDR p = 0.03 for 3α-diol disulfate and VPD) .

- Principal component analysis (PCA) : Reduces metabolite dimensionality, isolating independent vectors (e.g., alcohol-related vs. corticosteroid clusters) .

Advanced Question: What genetic and enzymatic factors regulate the tissue-specific activity of 5α-Estrane-3α,17β-diol?

Answer:

Polymorphisms in 3β-hydroxysteroid dehydrogenase (3β-HSD) and CYP7B1 influence 3α-diol metabolism. Key methods:

- Linkage disequilibrium score (LDSC) regression : Identifies shared heritability between 3α-diol and diseases like Graves’ disease (GD) .

- Enzyme activity assays : Recombinant 3β-HSD or CYP7B1 incubated with 3α-diol quantifies conversion rates via LC-MS .

- CRISPR-Cas9 mutagenesis : Editing 3β-HSD in cell lines alters 3α-diol-to-3β-Adiol ratios, affecting ERβ signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.